molecular formula C13H10F2N2O B13951400 2,6-Difluoro-4-methyl-N-(pyridin-4-yl)benzamide CAS No. 501442-56-4

2,6-Difluoro-4-methyl-N-(pyridin-4-yl)benzamide

Cat. No.: B13951400
CAS No.: 501442-56-4
M. Wt: 248.23 g/mol
InChI Key: YXLHIMDVICAWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-4-methyl-N-(pyridin-4-yl)benzamide is a fluorinated aromatic compound that has garnered interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-methyl-N-(pyridin-4-yl)benzamide typically involves the introduction of fluorine atoms into the aromatic ring. One common method is the nucleophilic substitution reaction, where fluorine atoms replace hydrogen atoms on the benzene ring. This can be achieved using reagents such as N-ethyl-2,4,6-trifluoropyridinium triflate and anhydrous ammonia gas in acetonitrile at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-methyl-N-(pyridin-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2,6-Difluoro-4-methyl-N-(pyridin-4-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-methyl-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. This can lead to the inhibition of key enzymes or receptors involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-4-methyl-N-(pyridin-4-yl)benzamide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics make it a valuable compound for targeted applications in drug discovery and material science.

Properties

CAS No.

501442-56-4

Molecular Formula

C13H10F2N2O

Molecular Weight

248.23 g/mol

IUPAC Name

2,6-difluoro-4-methyl-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C13H10F2N2O/c1-8-6-10(14)12(11(15)7-8)13(18)17-9-2-4-16-5-3-9/h2-7H,1H3,(H,16,17,18)

InChI Key

YXLHIMDVICAWNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)C(=O)NC2=CC=NC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.